molecular formula C6H10N2S B3306688 2-Thiazoleethanamine, alpha-methyl- CAS No. 92932-38-2

2-Thiazoleethanamine, alpha-methyl-

Cat. No. B3306688
CAS RN: 92932-38-2
M. Wt: 142.22 g/mol
InChI Key: BDUWTHZMQZVPFE-UHFFFAOYSA-N
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Description

“2-Thiazoleethanamine, alpha-methyl-” is a chemical compound that falls under the category of thiazoles . Thiazoles are an integral part of numerous natural products, a number of drugs, and many useful molecules .


Synthesis Analysis

The synthesis of thiazoles and thiazolines has been reported in several studies . The methods are usually based on the condensation reaction of cysteamine and cysteine with carboxylic acids and its derivatives . Thiazoles are mostly synthesized by the condensation of α-haloketones with thioamides .


Molecular Structure Analysis

The molecular structure of “2-Thiazoleethanamine, alpha-methyl-” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazoles have been the focus of numerous studies due to their wide range of biological activities . They have been used in the development of various drugs and have potential applications in the treatment of many diseases . The future directions in the research of “2-Thiazoleethanamine, alpha-methyl-” and similar compounds may involve the exploration of their potential therapeutic uses and the development of novel synthetic pathways .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5(7)4-6-8-2-3-9-6/h2-3,5H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUWTHZMQZVPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazoleethanamine, alpha-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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